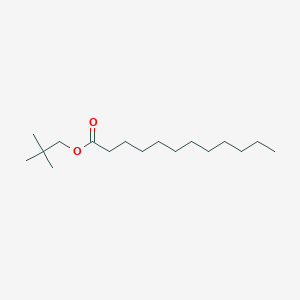

2,2-Dimethylpropyl dodecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethylpropyl dodecanoate is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester undergoes hydrolysis to yield lauric acid (dodecanoic acid) and 2,2-dimethylpropanol. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent cleavage of the ester bond:

2,2-Dimethylpropyl dodecanoate+H2OH+Dodecanoic acid+2,2-Dimethylpropanol

This reaction is reversible but driven to completion under excess water or heat .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester forms sodium laurate and neopentyl alcohol:

2,2-Dimethylpropyl dodecanoate+NaOH→Sodium dodecanoate+2,2-Dimethylpropanol

Zinc laurate (CAS 90366-58-8), a related metal soap, can be synthesized via analogous saponification using zinc bases .

Enzymatic Hydrolysis

Lipases and esterases catalyze the cleavage of the ester bond in biological systems. For example:

-

Pseudomonas aeruginosa metabolizes laurate esters via β-oxidation pathways, producing acetyl-CoA and reducing equivalents .

-

Enzymatic hydrolysis rates depend on steric effects; the neopentyl group may slightly hinder enzyme access compared to linear alcohols .

Transesterification

The ester reacts with alcohols in the presence of acid or base catalysts to form new esters. For example, with methanol:

2,2-Dimethylpropyl dodecanoate+CH3OHH+Methyl dodecanoate+2,2-Dimethylpropanol

Reactive distillation, as described for 2,2-dimethoxypropane synthesis , could optimize yield by removing volatile products.

Atmospheric Degradation

In air, this compound reacts with hydroxyl (OH) radicals and ozone. The SAPRC-07 mechanism predicts:

-

OH Radical Attack : Hydrogen abstraction from the alkyl chain, leading to peroxide formation and eventual fragmentation.

-

Ozonolysis : Limited due to the saturated structure, but minor oxidation products include ketones and aldehydes .

Thermal Stability

Under pyrolysis conditions (>200°C), the ester decomposes via:

-

β-Elimination : Producing lauric acid and 2-methylpropene.

-

Radical Pathways : Generating shorter-chain hydrocarbons and CO₂.

Eigenschaften

CAS-Nummer |

37811-73-7 |

|---|---|

Molekularformel |

C17H34O2 |

Molekulargewicht |

270.5 g/mol |

IUPAC-Name |

2,2-dimethylpropyl dodecanoate |

InChI |

InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-16(18)19-15-17(2,3)4/h5-15H2,1-4H3 |

InChI-Schlüssel |

ILMONBHWYSXXIW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.